molecular formula C15H17NS B374867 N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine CAS No. 63167-05-5

N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine

Cat. No.: B374867
CAS No.: 63167-05-5
M. Wt: 243.4g/mol
InChI Key: FUIKDYGWMKMQNR-UHFFFAOYSA-N
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Description

N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine (CAS: 102559-50-2) is a tertiary amine featuring a benzyl backbone substituted with a phenylsulfanyl group at the ortho position and two methyl groups attached to the nitrogen atom. Its molecular formula is C₂₁H₂₁NS, with a molecular weight of 311.47 g/mol. The compound’s structure combines a sulfur-containing aromatic moiety with a dimethylamine group, which confers unique electronic and steric properties. Potential applications include use as a ligand in coordination chemistry, an intermediate in pharmaceutical synthesis, or a precursor for functionalized materials .

Properties

IUPAC Name

N,N-dimethyl-1-(2-phenylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIKDYGWMKMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388960
Record name AE-641/30157047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63167-05-5
Record name N,N-Dimethyl-2-(phenylthio)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63167-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AE-641/30157047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Amines with Phenylsulfanyl Halides

A widely adopted method involves the alkylation of pre-formed amines with phenylsulfanyl halides. In a representative procedure, N,N-dimethylbenzylamine undergoes deprotonation using a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at -78°C under nitrogen. Subsequent addition of 2-bromophenyl sulfide facilitates nucleophilic substitution, yielding the target compound after 12 hours at reflux. This method achieves moderate yields (55–65%) but requires stringent exclusion of moisture to prevent hydrolysis of the halide.

Reaction Conditions Table

ParameterSpecification
BaseSodium hydride (1.2 equiv)
SolventTHF (0.5 M)
TemperatureReflux (66°C)
Reaction Time12 hours
Yield62% (after column chromatography)

Reductive Amination of 2-(Phenylsulfanyl)benzaldehyde

Reductive amination offers an alternative route, particularly for introducing the dimethylamino group. 2-(Phenylsulfanyl)benzaldehyde is condensed with dimethylamine in acetic acid, followed by reduction using sodium cyanoborohydride (NaBH3_3CN) at 0°C. This method circumvents the need for pre-functionalized amines and achieves higher yields (70–75%) due to milder conditions. The reaction proceeds via imine intermediate formation, with the reducing agent selectively targeting the C=N bond without affecting the sulfide group.

Palladium-Catalyzed Coupling Reactions

Recent advances employ palladium-catalyzed cross-coupling to assemble the benzylamine scaffold. For instance, Suzuki-Miyaura coupling between 2-(phenylsulfanyl)phenylboronic acid and N,N-dimethyl-2-bromobenzylamine in the presence of Pd(dppf)Cl2_2 and potassium acetate (KOAc) in dioxane at 100°C achieves 80% yield. This method excels in regioselectivity and functional group tolerance, making it suitable for derivatives with sensitive substituents.

Reaction Optimization and Kinetic Studies

Base and Solvent Selection

The choice of base critically influences alkylation efficiency. While NaH provides strong deprotonation, its pyrophoric nature complicates handling. Alternatives like potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 60°C offer safer operation with comparable yields (58%). Polar aprotic solvents such as DMF enhance reaction rates by stabilizing transition states, whereas ethereal solvents like THF favor slower, more controlled reactions.

Temperature and Stoichiometry

Elevated temperatures (80–100°C) accelerate aryl halide activation in coupling reactions but risk side product formation. Stoichiometric excess of the phenylsulfanyl component (1.5 equiv) balances conversion and purity, as demonstrated in kinetic studies monitoring by 1H^1\text{H}-NMR.

Purification and Characterization

Column Chromatography

Purification typically employs silica gel chromatography with gradients of pentane/dichloromethane (9:1 to 4:1 v/v) to isolate the product. Recrystallization from ethyl acetate further enhances purity (>95%), as confirmed by HPLC analysis at 214 nm.

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (CDCl3_3): δ 7.35–7.25 (m, 5H, Ar-H), 4.67 (s, 2H, CH2_2), 2.29 (s, 6H, N(CH3_3)2_2).

  • LC-MS : m/z 243.4 [M+H]+^+, consistent with the molecular formula C15_{15}H17_{17}NS.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study using microfluidic channels (0.5 mm diameter) achieved 85% yield in 30 minutes by maintaining precise temperature control (70°C) and turbulent flow regimes . Catalyst recycling via immobilized Pd on mesoporous silica further reduces costs in coupling-based routes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfanyl vs. Sulfonamide/Sulfinyl Groups
  • N,N-Dimethyl-N'-phenylsulfamide (CAS: 4710-17-2):

    • Key Features : Contains a sulfonamide (-SO₂NH-) bridge instead of a sulfanyl (-S-) group.
    • Impact : The sulfonamide group increases acidity (due to the electron-withdrawing SO₂ group) and stability against oxidation. This compound is used in antimicrobial agents and agrochemicals .
    • Contrast : The target compound’s sulfanyl group is more nucleophilic and prone to oxidation, making it reactive in cross-coupling reactions or redox-sensitive applications.
  • 2-[(1H-Benzimidazol-2-ylsulfinyl)methyl]-N,N-dimethylbenzenamine (CAS: 100924-68-3): Key Features: Incorporates a sulfinyl (-SO-) group and a benzimidazole ring. The benzimidazole moiety adds biological relevance . Contrast: The target compound lacks heterocyclic systems, limiting its direct pharmacological utility but broadening its versatility in synthetic chemistry.
Amine Substitutions
  • N-benzyl-2,2-difluoro-N-methylethan-1-amine (CAS: 747379-26-6):
    • Key Features : Contains a difluoroethyl chain and a single methyl group on the amine.
    • Impact : Fluorination increases electronegativity and metabolic stability, making it valuable in drug design (e.g., CNS-targeting agents).
    • Contrast : The target compound’s phenylsulfanyl group provides a bulkier aromatic system, which may hinder blood-brain barrier penetration but enhance π-π stacking in material science .

Structural Analogues in Pharmacological Contexts

  • 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide (Compound 50, ): Key Features: Combines a diphenylmethyl-sulfanyl group with a benzamide and aminoethyl chain. Impact: Demonstrates anti-tumor activity as a kinesin spindle protein (KSP) inhibitor. The amide group improves solubility and target specificity. Contrast: The target compound’s tertiary amine lacks the amide’s hydrogen-bonding capability, reducing its suitability as a KSP inhibitor but increasing its utility as a lipophilic intermediate .
  • [2-(4-Methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine ():

    • Key Features : Contains methoxy and methylsulfanyl substituents.
    • Impact : The methoxy group enhances electron-donating effects, while the methylsulfanyl group offers moderate nucleophilicity. Used in ligand design for metal complexes.
    • Contrast : The target compound’s phenylsulfanyl group provides stronger electron-donating effects and steric bulk, which may improve catalytic activity in transition-metal-mediated reactions .

Research Findings and Trends

  • Synthetic Utility : The target compound’s sulfanyl group enables thiol-ene click reactions, while its dimethylamine group facilitates alkylation or acylation, making it a versatile building block .
  • Biological Potential: Structural analogues with sulfonamide or benzimidazole groups (e.g., ) show enzyme inhibition, suggesting that modifying the target compound’s aryl system could unlock bioactive properties.
  • Material Science : The phenylsulfanyl group’s electron-rich nature may enhance charge transport in organic semiconductors, though this remains unexplored in the literature provided.

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